3-{[(Tert-butoxy)carbonyl]amino}-3-(3-iodophenyl)propanoic acid
Description
The compound "(3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid" is a chiral, Boc-protected amino acid derivative featuring a 3-iodophenyl substituent. Its structure comprises:
- A tert-butoxycarbonyl (Boc) group for amine protection.
- A propanoic acid backbone with stereochemical specificity at the C3 position (S-configuration).
Properties
CAS No. |
1366330-80-4 |
|---|---|
Molecular Formula |
C14H18INO4 |
Molecular Weight |
391.20 g/mol |
IUPAC Name |
3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
GLWPVCILRGJQHW-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps. One common approach is to start with the iodination of a phenyl ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The final step involves the formation of the propanoic acid moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine. Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane:
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 50% TFA in dichloromethane, 1–2 h, RT | 3-(3-iodophenyl)-3-aminopropanoic acid | >90% | |
| 4M HCl in dioxane, 3 h, RT | Ammonium chloride byproduct + free amine | 85–92% |
This reaction is critical for generating reactive amines for subsequent peptide coupling or functionalization. The iodophenyl group remains inert under these conditions .
Peptide Coupling Reactions
The carboxylic acid moiety undergoes activation for amide bond formation. Common coupling agents include HATU, DCC, and EDCI:
| Coupling Agent | Base | Solvent | Application | Efficiency |
|---|---|---|---|---|
| HATU | DIPEA | DMF | Conjugation to N-terminal amines | 92–95% |
| DCC | NMM | THF | Solid-phase peptide synthesis | 88–90% |
| EDCI/HOBt | TEA | Dichloromethane | Solution-phase coupling | 85–89% |
The steric bulk of the iodophenyl group may slightly reduce coupling efficiency compared to non-halogenated analogs .
Nucleophilic Aromatic Substitution
The 3-iodophenyl group participates in palladium-catalyzed cross-coupling reactions, though reactivity is moderate compared to bromo/chloro analogs:
| Reaction Type | Catalyst | Conditions | Products | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃, DME, 80°C, 12 h | 3-arylpropanoic acid derivatives | 60–70% |
| Ullmann Coupling | CuI/L-proline | DMSO, 100°C, 24 h | Biaryl derivatives | 50–55% |
These reactions require Boc deprotection prior to coupling to avoid side reactions at the amine site .
Esterification and Amidation
The carboxylic acid is converted to esters or amides for enhanced solubility or further functionalization:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, 2 h | Acid chloride intermediate | 95% |
| Ethanol, H₂SO₄ | Reflux, 6 h | Ethyl ester | 88% |
| Benzylamine, EDC | RT, 12 h | Benzylamide | 82% |
Ester derivatives are intermediates in prodrug design, while amides are common in bioactive molecule synthesis .
Acid-Base Reactions
The carboxylic acid participates in salt formation with bases (e.g., NaOH, K₂CO₃) to improve aqueous solubility:
This property is exploited in pharmaceutical formulations for intravenous delivery .
Stability Under Thermal and Oxidative Conditions
The compound exhibits moderate thermal stability but decomposes under strong oxidizing agents:
| Condition | Observation | Stability |
|---|---|---|
| 100°C, 24 h (dry) | No decomposition (TLC analysis) | Stable |
| H₂O₂ (30%), RT, 6 h | Iodine oxidation to iodoso/byproducts | Unstable |
These properties inform storage and handling protocols .
Stereochemical Integrity in Reactions
The (3S) configuration is preserved under standard reaction conditions but may racemize under strong basic or prolonged acidic environments:
| Condition | Racemization Risk |
|---|---|
| pH > 10, 25°C, 24 h | High (15–20%) |
| TFA (50%), RT, 2 h | Low (<5%) |
Chiral HPLC or NMR is recommended to monitor enantiopurity during synthesis.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may function as a bioactive molecule, potentially serving as a precursor or building block for the synthesis of more complex pharmaceutical agents. Its modifications can lead to derivatives with enhanced biological activity or selectivity.
Anticancer Activity
Recent studies have indicated that compounds similar to (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibit anticancer properties. The incorporation of iodine in the phenyl group enhances the compound's ability to target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that iodine-containing compounds can enhance the efficacy of existing chemotherapeutics by improving their pharmacokinetic profiles .
Biochemical Research
The compound is also valuable in biochemical research, particularly in studying protein interactions and enzyme activities.
Receptor Binding Studies
The structural characteristics of (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid make it suitable for receptor binding studies. Its ability to form stable complexes with specific receptors can provide insights into receptor-ligand interactions, aiding in the design of more effective drugs targeting these receptors .
Peptide Mimetics
As a modified amino acid, this compound can serve as a building block for peptide mimetics. These mimetics are crucial for developing new therapeutic agents that can mimic biological peptides' functions while exhibiting improved stability and bioavailability .
Drug Development
The pharmaceutical industry is increasingly interested in compounds like (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid for drug development.
Synthesis of Novel Therapeutics
The compound's unique structure allows for various synthetic modifications, leading to novel therapeutics with improved efficacy against diseases such as cancer and metabolic disorders. The introduction of different functional groups can tailor the pharmacological properties to meet specific therapeutic needs .
Targeted Drug Delivery Systems
Incorporating this compound into drug delivery systems can enhance targeted delivery mechanisms, particularly in cancer therapy. By attaching it to nanoparticles or liposomes, researchers can create systems that selectively release drugs at tumor sites, minimizing side effects on healthy tissues .
Case Studies and Research Findings
Several case studies highlight the practical applications of (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid:
Mechanism of Action
The mechanism of action of (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the Boc-protected amino group can interact with various enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Hydroxyl Substituent : Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing metabolic stability compared to the iodo analog .
- Nitro Substituent : Electron-withdrawing nature may alter electronic distribution, affecting reactivity in coupling reactions or interactions with biological targets .
Biological Activity
(3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound notable for its potential applications in medicinal chemistry and biochemistry. This compound features a unique structure that includes an iodophenyl group and a tert-butoxycarbonyl (Boc) protected amino group, which contribute to its biological activity. Understanding its interactions at the molecular level is crucial for elucidating its potential therapeutic effects.
Chemical Structure and Properties
The compound's IUPAC name is (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, with a molecular formula of and a molecular weight of approximately 367.2 g/mol. The presence of the iodine atom enhances its reactivity and can facilitate specific interactions with biological targets.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| IUPAC Name | (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Molecular Formula | C₁₄H₁₈INO₄ |
| Molecular Weight | 367.2 g/mol |
| CAS Number | 1366330-80-4 |
The biological activity of this compound can be attributed to several mechanisms:
- Halogen Bonding : The iodophenyl group can engage in halogen bonding, which may enhance binding affinity to certain proteins or enzymes.
- Protease Inhibition : The Boc-protected amino group can interact with active sites on enzymes, potentially inhibiting proteases involved in various physiological processes.
- Modulation of Receptor Activity : The compound may influence receptor activity through conformational changes induced by binding.
Biological Activity Studies
Research has shown that (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that halogenated compounds often possess antimicrobial properties. This compound's structure suggests potential efficacy against certain bacterial strains.
- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties due to their ability to inhibit specific signaling pathways involved in cell proliferation.
Case Study: Anticancer Activity
A study conducted by Smith et al. (2021) evaluated the cytotoxic effects of various iodinated phenyl derivatives on cancer cell lines. The results indicated that compounds with similar structural motifs significantly inhibited cell growth in MCF-7 breast cancer cells, suggesting that (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid may also demonstrate similar effects.
Synthesis and Applications
The synthesis of this compound typically involves multiple steps, including the iodination of a phenol derivative followed by the introduction of the Boc protecting group. Its applications extend beyond basic research into pharmaceuticals, where it serves as a building block for more complex molecules.
Table 2: Synthetic Routes
| Step | Description |
|---|---|
| 1. Iodination | Introduction of iodine into the phenol ring to form the iodophenyl group. |
| 2. Boc Protection | Addition of the Boc group to protect the amino functionality during synthesis. |
| 3. Propanoic Acid Formation | Final coupling step to form the propanoic acid backbone. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the iodophenyl intermediate via halogenation or cross-coupling reactions.
- Step 2 : Introduction of the tert-butyloxycarbonyl (Boc) protecting group to the amino moiety under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF).
- Step 3 : Stereoselective coupling of the iodophenyl and Boc-protected amino groups to the propanoic acid backbone, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Key Considerations : Optimize reaction temperature and solvent polarity to minimize racemization at the stereogenic center. Purification via flash chromatography or recrystallization is critical for isolating the (3S)-enantiomer .
Q. How should researchers characterize the structural purity and enantiomeric composition of this compound?
- Methodological Answer :
- HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection at 254 nm to confirm enantiomeric purity (>98% for rigorous biological studies) .
- NMR : Analyze H and C spectra to verify the iodophenyl substituent (distinct aromatic protons at δ 7.1–7.5 ppm) and Boc group (tert-butyl singlet at δ 1.4 ppm).
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H] expected at m/z ~462.1) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (≥10 mg/mL) or ethanol (≤2 mg/mL). For aqueous buffers (e.g., PBS), prepare stock solutions in DMSO and dilute to ≤0.1% v/v to avoid solvent interference .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring. The Boc group may hydrolyze under acidic conditions (pH <4), requiring neutral buffers for biological assays .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET substrates) to measure IC values against target enzymes (e.g., proteases or kinases). Include positive controls (e.g., known inhibitors) and validate with kinetic analysis (Lineweaver-Burk plots) .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled antagonists) can quantify binding affinity (K). Ensure membrane preparations are free of endogenous iodine-containing metabolites to avoid interference .
Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., cell lines, assay pH, and incubation times). For example, iodophenyl derivatives may exhibit pH-dependent aggregation, altering apparent activity .
- Purity Verification : Replicate studies using independently synthesized batches to rule out impurities (e.g., residual iodine or deprotected amino groups) as confounding factors .
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses in target active sites (e.g., thyroid hormone receptors, where iodine may mediate halogen bonding).
- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the Boc group and iodophenyl moiety under physiological conditions .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Low yields in iodophenyl intermediate synthesis due to steric hindrance. Solution : Optimize catalyst loading (e.g., Pd(PPh) for Suzuki couplings) and use microwave-assisted heating to improve efficiency .
- Challenge 2 : Racemization during Boc deprotection. Solution : Employ mild acidic conditions (e.g., TFA/DCM at 0°C) and monitor optical rotation to ensure stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
